molecular formula C13H22ClNO2 B13851483 2C-iP Hydrochloride

2C-iP Hydrochloride

Cat. No.: B13851483
M. Wt: 259.77 g/mol
InChI Key: DMSATCVJCSZCCL-UHFFFAOYSA-N
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Description

2C-iP Hydrochloride, also known as 2-(4-isopropyl-2,5-dimethoxyphenyl)ethan-1-amine hydrochloride, is a potent and long-acting psychedelic phenethylamine. It belongs to the 2C family of compounds, which are known for their psychoactive properties. This compound was first synthesized by Dmitri Ger and has been sold online as a designer drug . It is a structural analog of 2C-P and is known for its relatively high potency and extended duration of action.

Preparation Methods

The synthesis of 2C-iP Hydrochloride involves several steps, starting with the appropriate precursor chemicals. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

2C-iP Hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2C-iP Hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of phenethylamine derivatives.

    Biology: The compound is studied for its effects on neurotransmitter systems and its potential as a tool for understanding the mechanisms of psychedelic substances.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression and anxiety.

Mechanism of Action

The mechanism of action of 2C-iP Hydrochloride involves its interaction with serotonin receptors in the brain. It primarily acts as an agonist at the 5-HT2A receptor, which is known to mediate the psychedelic effects of many phenethylamine compounds. By binding to this receptor, this compound alters the normal signaling pathways, leading to changes in perception, mood, and cognition. The compound may also interact with other serotonin receptors, such as 5-HT2C, contributing to its overall effects .

Comparison with Similar Compounds

2C-iP Hydrochloride is similar to other compounds in the 2C family, such as 2C-P, 2C-B, and 2C-E. it is unique in its specific chemical structure, which includes an isopropyl group at the 4 position of the aromatic ring. This structural difference contributes to its distinct pharmacological profile and potency. Compared to 2C-P, this compound is reported to have a longer duration of action and a higher potency .

Similar compounds include:

These compounds share a common phenethylamine backbone but differ in their substituents, leading to variations in their effects and potency.

Properties

Molecular Formula

C13H22ClNO2

Molecular Weight

259.77 g/mol

IUPAC Name

2-(2,5-dimethoxy-4-propan-2-ylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C13H21NO2.ClH/c1-9(2)11-8-12(15-3)10(5-6-14)7-13(11)16-4;/h7-9H,5-6,14H2,1-4H3;1H

InChI Key

DMSATCVJCSZCCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C(=C1)OC)CCN)OC.Cl

Origin of Product

United States

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